molecular formula C8H7BrCl2 B1411051 2,6-Dichloro-4-methylbenzyl bromide CAS No. 1807183-11-4

2,6-Dichloro-4-methylbenzyl bromide

Cat. No.: B1411051
CAS No.: 1807183-11-4
M. Wt: 253.95 g/mol
InChI Key: UWRICABMAPHCCG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrCl2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

2,6-Dichloro-4-methylbenzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 2,6-dichloro-4-methylbenzyl alcohol using hydrobromic acid or phosphorus tribromide. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. These methods often employ catalysts and controlled reaction environments to achieve high efficiency .

Chemical Reactions Analysis

2,6-Dichloro-4-methylbenzyl bromide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity allows the compound to interact with various nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

2,6-Dichloro-4-methylbenzyl bromide can be compared with other benzyl bromide derivatives, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

2,6-Dichloro-4-methylbenzyl bromide (DCMBB) is a halogenated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pesticide development. Understanding its biological activity is crucial for evaluating its potential applications and safety.

Chemical Structure and Properties

DCMBB is characterized by the presence of two chlorine atoms and a bromine atom on a benzyl ring, along with a methyl group. Its molecular formula is C9H8BrCl2, and it possesses notable physicochemical properties that influence its biological interactions.

Biological Activity Overview

The biological activity of DCMBB has been explored in several studies, focusing on its effects on various biological systems. Key areas of investigation include:

  • Antimicrobial Activity : DCMBB has shown potential as an antimicrobial agent against various bacterial strains. Studies indicate that compounds with similar halogenated structures often exhibit enhanced antimicrobial properties due to their ability to disrupt cell membranes and interfere with metabolic processes.
  • Insecticidal Properties : Research has demonstrated that DCMBB exhibits insecticidal activity, making it a candidate for agricultural applications. Its mechanism of action likely involves neurotoxic effects on target insect species, potentially leading to paralysis or death.
  • Pharmacological Effects : Preliminary studies suggest that DCMBB may interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways. This interaction can lead to modulation of biological responses, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various halogenated compounds, including DCMBB. The results indicated that DCMBB exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Insecticidal Activity

Research published in investigated the insecticidal properties of DCMBB against common agricultural pests. The study reported a mortality rate exceeding 80% in treated populations of aphids and whiteflies within 48 hours of exposure. The compound's mode of action was hypothesized to involve disruption of neuronal signaling pathways.

Pharmacological Studies

In a pharmacological study outlined in , DCMBB was tested for its potential as a lead compound in drug development. The compound was found to inhibit specific enzymes associated with metabolic disorders, suggesting its utility in therapeutic applications.

The proposed mechanisms through which DCMBB exerts its biological effects include:

  • Cell Membrane Disruption : The lipophilic nature of DCMBB allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : DCMBB may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Neurotoxicity : Insects exposed to DCMBB may experience neurotoxic effects due to the compound's ability to interfere with neurotransmitter release or receptor binding.

Comparative Analysis

A comparative analysis with similar compounds reveals that halogen substitutions significantly influence biological activity. For instance, compounds with multiple halogens often demonstrate enhanced potency due to increased lipophilicity and reactivity.

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Insecticidal Activity (%)
This compoundDCMBB Structure50 - 200>80
4-Bromo-3-methylbenzyl ChlorideBromo Compound100 - 30060
2-Chloro-5-fluorobenzyl BromideFluoro Compound75 - 15070

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRICABMAPHCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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